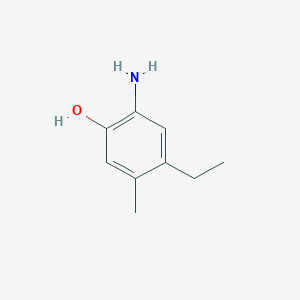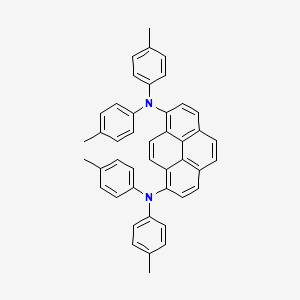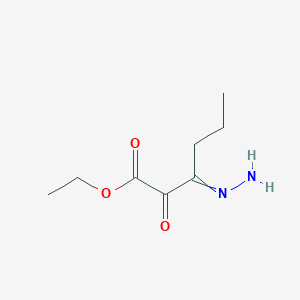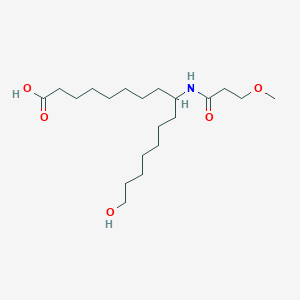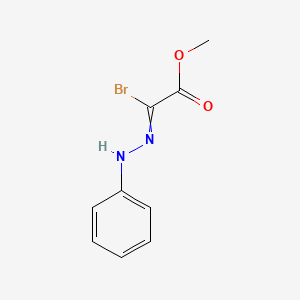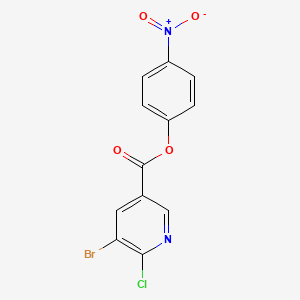
Hydrazine, (2,2,3,3-tetrafluoropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, (2,2,3,3-tetrafluoropropyl)- is a chemical compound with the molecular formula C3H6F4N2. It is a derivative of hydrazine, where the hydrazine molecule is substituted with a 2,2,3,3-tetrafluoropropyl group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (2,2,3,3-tetrafluoropropyl)- typically involves the reaction of hydrazine with a fluorinated organic compound. One common method is the reaction of hydrazine hydrate with 2,2,3,3-tetrafluoropropyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Hydrazine, (2,2,3,3-tetrafluoropropyl)- may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents can also enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, (2,2,3,3-tetrafluoropropyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while reduction can produce simpler hydrazine derivatives. Substitution reactions can result in a variety of fluorinated organic compounds.
Applications De Recherche Scientifique
Hydrazine, (2,2,3,3-tetrafluoropropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which Hydrazine, (2,2,3,3-tetrafluoropropyl)- exerts its effects involves interactions with molecular targets and pathways influenced by the fluorine atoms. The presence of fluorine can enhance the compound’s stability, reactivity, and ability to form strong bonds with other molecules. These properties make it a valuable tool in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazine, (2,2,3,3,4,4,5,5-octafluoropentyl)-
- Hydrazine, (2,2,3,3-tetrafluoropropyl)-
- Hydrazine, (2,2,3,3,4,4-hexafluorobutyl)-
Uniqueness
Hydrazine, (2,2,3,3-tetrafluoropropyl)- is unique due to its specific fluorination pattern, which imparts distinct chemical properties compared to other fluorinated hydrazine derivatives. The tetrafluoropropyl group provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
667916-14-5 |
|---|---|
Formule moléculaire |
C3H6F4N2 |
Poids moléculaire |
146.09 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoropropylhydrazine |
InChI |
InChI=1S/C3H6F4N2/c4-2(5)3(6,7)1-9-8/h2,9H,1,8H2 |
Clé InChI |
LBFJSIPTXQXDFA-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Nitrophenyl)methyl]aniline](/img/structure/B12550564.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
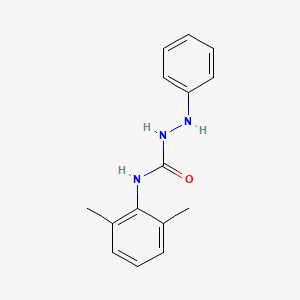
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
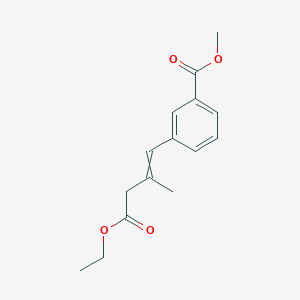
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
